
1-(Acetyloxy)pyridin-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Acetyloxy)pyridin-1-ium chloride is a chemical compound that belongs to the class of pyridinium salts These salts are characterized by the presence of a positively charged pyridinium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Acetyloxy)pyridin-1-ium chloride can be synthesized through a quaternization reaction. This involves the reaction of pyridine with acetic anhydride in the presence of a suitable halogenating agent, such as hydrochloric acid. The reaction typically proceeds under mild conditions, yielding the desired pyridinium salt.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, concentration of reactants, and reaction time to ensure high yield and purity of the final product. The use of continuous flow reactors can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(Acetyloxy)pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridinium ion back to pyridine.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the acetoxy group.
Major Products Formed
Oxidation: Pyridine N-oxide derivatives.
Reduction: Pyridine.
Substitution: Various substituted pyridinium salts depending on the nucleophile used.
Scientific Research Applications
1-(Acetyloxy)pyridin-1-ium chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyridinium-based ionic liquids.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its role in drug delivery systems.
Industry: It is used in the production of specialty chemicals and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(Acetyloxy)pyridin-1-ium chloride involves its interaction with biological molecules. The positively charged pyridinium ion can interact with negatively charged sites on enzymes or cell membranes, leading to inhibition of enzyme activity or disruption of membrane integrity. This interaction is mediated through electrostatic forces and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
Pyridinium chloride: Lacks the acetoxy group, making it less reactive in certain chemical reactions.
1-(Carboxymethyl)pyridin-1-ium chloride: Contains a carboxymethyl group instead of an acetoxy group, leading to different reactivity and applications.
Cetylpyridinium chloride: A quaternary ammonium compound with a long alkyl chain, commonly used as an antiseptic.
Uniqueness
1-(Acetyloxy)pyridin-1-ium chloride is unique due to the presence of the acetoxy group, which imparts specific reactivity and potential applications in organic synthesis and biological studies. Its ability to undergo various chemical reactions and interact with biological molecules makes it a versatile compound in scientific research.
Properties
CAS No. |
1532-18-9 |
|---|---|
Molecular Formula |
C7H8ClNO2 |
Molecular Weight |
173.60 g/mol |
IUPAC Name |
pyridin-1-ium-1-yl acetate;chloride |
InChI |
InChI=1S/C7H8NO2.ClH/c1-7(9)10-8-5-3-2-4-6-8;/h2-6H,1H3;1H/q+1;/p-1 |
InChI Key |
ZAFGMDRIYURPHX-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)O[N+]1=CC=CC=C1.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



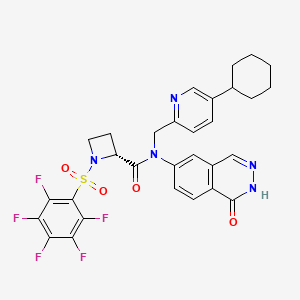
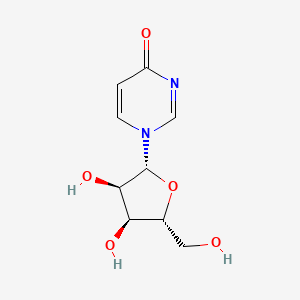
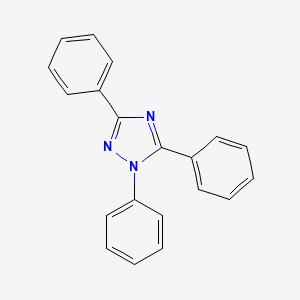
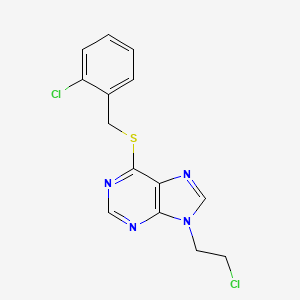

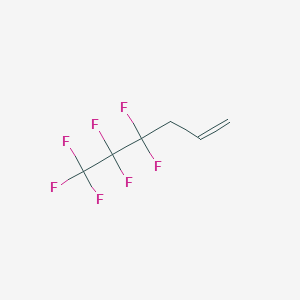

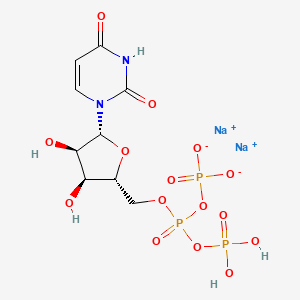
![Spiro[bicyclo[4.1.0]heptane-7,1'-cyclopentane]](/img/structure/B14751173.png)
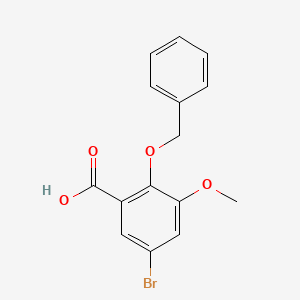


![Acenaphtho[4,5-d][1,3]thiazole](/img/structure/B14751206.png)
